Technical Profile: 3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol
Technical Profile: 3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol
Chemical Identity & Structural Verification
Target Compound: 3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol CAS Registry Number: 117332-46-4 Synonyms: 3-Chloro-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one; 3-Chloro-4-hydroxy-5-azaindole.
Structural Dynamics: The Tautomeric Equilibrium
Researchers must recognize that this compound exists in a dynamic equilibrium between the enol (4-ol) and keto (4-one) forms. In the solid state and polar solvents, the 4-one (lactam) tautomer predominates due to the thermodynamic stability of the amide-like linkage in the pyridine ring.
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Keto Form (Dominant): 3-chloro-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one
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Enol Form (Reactive Intermediate): 3-chloro-1H-pyrrolo[3,2-c]pyridin-4-ol
This tautomerism dictates reactivity: electrophiles (e.g., alkyl halides) will often attack the nitrogen (N-5) or oxygen depending on conditions, while the C-3 chlorine atom deactivates the pyrrole ring toward further electrophilic substitution.
Key Physical Identifiers
| Property | Value / Description |
| Molecular Formula | C₇H₅ClN₂O |
| Molecular Weight | 168.58 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| pKa (Predicted) | ~11.5 (OH/NH acidic), ~2.5 (Pyridine N basic) |
| Melting Point | >250 °C (decomposition typical for fused hydroxypyridines) |
Synthesis & Reactivity Profile
The synthesis of 3-chloro-substituted pyrrolopyridines typically follows a "Ring Closure → Functionalization" logic. The 3-chloro substituent is most efficiently introduced after the formation of the bicyclic core via electrophilic halogenation, as early introduction can interfere with cyclization metal-catalyzed steps.
Retrosynthetic Analysis (Graphviz Diagram)
The following logic flow illustrates the construction of the core scaffold and the strategic introduction of the chlorine atom.
Experimental Protocol: Synthesis via C3-Chlorination
Note: This protocol is a generalized adaptation based on standard pyrrolopyridine chemistry (e.g., EP1784402B1 methodology).
Step 1: Preparation of the Parent Scaffold (1H-pyrrolo[3,2-c]pyridin-4-ol)
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Reactants: 4-Amino-2-methoxypyridine is reacted with dimethylformamide dimethyl acetal (DMF-DMA) to form the amidine intermediate.
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Cyclization: The intermediate is treated with a palladium catalyst (e.g., Pd(OAc)₂) or subjected to thermal cyclization in diphenyl ether at 250°C to close the pyrrole ring.
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Hydrolysis: If a methoxy precursor was used, acidic hydrolysis (HBr/AcOH) yields the 4-hydroxy (4-one) parent scaffold.
Step 2: Chlorination at C-3 This step exploits the electron-rich nature of the pyrrole ring. Position 3 is the most nucleophilic site.
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Dissolution: Dissolve 1.0 eq of 1H-pyrrolo[3,2-c]pyridin-4-ol in dry DMF or THF.
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Reagent Addition: Cool to 0°C. Add 1.05 eq of N-Chlorosuccinimide (NCS) portion-wise over 30 minutes. Avoid excess NCS to prevent over-chlorination.
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Reaction: Stir at room temperature for 4–12 hours. Monitor via LC-MS (Target Mass: 169/171 m/z).
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Workup: Pour the reaction mixture into ice water. The product usually precipitates. Filter, wash with water, and dry under vacuum.
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Purification: Recrystallize from Ethanol/Water if necessary.
Reactivity & Derivatization
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O- vs N-Alkylation: Treatment with alkyl halides (R-X) and base (K₂CO₃) typically results in N-alkylation at the pyrrole nitrogen (N-1) or the pyridone nitrogen (N-5), rather than O-alkylation.
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Conversion to 4-Chloro: The 4-hydroxyl group can be converted to a 4-chloro group (yielding 3,4-dichloro-pyrrolo[3,2-c]pyridine) using POCl₃ (Phosphorus Oxychloride) at reflux. This is a common activation step for SNAr displacement reactions.
Applications in Drug Discovery
The 3-chloro-1H-pyrrolo[3,2-c]pyridin-4-ol scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and indoles.
Kinase Inhibition (JAK/EGFR)
The 5-azaindole core mimics the adenine hinge-binding region of ATP.
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Mechanism: The H-bond donor (N-1) and acceptor (N-5/O-4) motifs interact with the kinase hinge region (e.g., Glu/Leu residues).
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Role of Chlorine: The C-3 chlorine atom fills hydrophobic pockets (gatekeeper residues) in the ATP binding site, often increasing potency and selectivity compared to the unsubstituted analog.
Microtubule Targeting
Derivatives of pyrrolo[3,2-c]pyridines have been identified as Colchicine-site inhibitors . The rigid bicyclic system restricts the rotation of attached aryl groups, locking the molecule in a bioactive conformation that disrupts tubulin polymerization.
Safety & Handling Guidelines
Signal Word: WARNING
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to oxidation over long periods.
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Disposal: Halogenated nitrogen heterocycles must be disposed of via high-temperature incineration with scrubber systems to manage NOx and HCl emissions.
References
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Sigma-Aldrich. 4-Chloro-1H-pyrrolo[3,2-c]pyridine Product Sheet (Structural Analog Reference). Retrieved from
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PubChem. Compound Summary for CID 14114384 (4-chloro-1H-pyrrolo[3,2-c]pyridine).[1] Retrieved from
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European Patent Office. EP1784402B1: Pyrrolo[3,2-c]pyridine derivatives and processes for the preparation thereof. (Describes the synthesis of the 4-one core and chlorination methodologies). Retrieved from
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BLD Pharm. Product Analysis: 3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol (CAS 117332-46-4). Retrieved from
